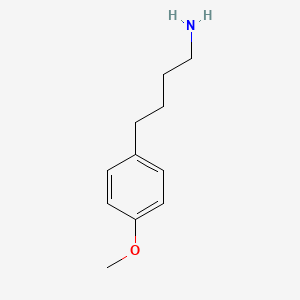

4-(4-Methoxyphenyl)butan-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4-methoxyphenyl)butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-13-11-7-5-10(6-8-11)4-2-3-9-12/h5-8H,2-4,9,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USDPTYHOEKPQAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80442025 | |

| Record name | 4-(4-methoxyphenyl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80442025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72457-26-2 | |

| Record name | 4-(4-methoxyphenyl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80442025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 4-(4-Methoxyphenyl)butan-1-amine

An In-depth Technical Guide to the

Abstract

4-(4-Methoxyphenyl)butan-1-amine is a key chemical intermediate in the development of various pharmacologically active compounds and functional materials. Its structure, featuring a primary amine and a methoxy-substituted phenyl group connected by a flexible butyl linker, makes it a versatile building block. This guide provides a comprehensive overview of the principal synthetic strategies for its preparation, intended for researchers, chemists, and professionals in drug development. We will delve into the mechanistic underpinnings, practical execution, and comparative analysis of several robust synthetic pathways, including reductive amination, nitrile reduction, and multi-step sequences commencing with Friedel-Crafts acylation. Each section is designed to offer not just a protocol, but a field-proven perspective on the causality behind experimental choices, ensuring scientific integrity and reproducibility.

Introduction and Retrosynthetic Analysis

The synthesis of primary amines is a cornerstone of organic chemistry, with applications spanning from pharmaceuticals to agrochemicals. This compound is of particular interest due to its presence in the scaffold of molecules with diverse biological activities. The design of an efficient synthesis requires careful consideration of factors such as starting material availability, cost, scalability, and environmental impact.

A retrosynthetic analysis of the target molecule reveals several logical disconnections, highlighting the primary strategies that can be employed for its construction.

Caption: Retrosynthetic analysis of this compound.

This analysis points to three primary families of synthetic routes:

-

Strategy A: Reductive Amination. Formation of the C-N bond as the final step from a corresponding aldehyde or ketone.

-

Strategy B: Reduction of a Nitrile. Installation of a nitrile group, which is then reduced to the primary amine.

-

Strategy C: Friedel-Crafts Acylation. Formation of a key C-C bond on the aromatic ring, followed by subsequent functional group manipulations.

Each of these strategies offers distinct advantages and challenges, which will be explored in detail.

Synthetic Strategy A: Reductive Amination

Reductive amination is arguably one of the most efficient and widely used methods for synthesizing amines.[1] The process involves the reaction of a carbonyl compound with an amine source (in this case, ammonia) to form an intermediate imine or enamine, which is then reduced in the same pot to the target amine. The key to success is the choice of a reducing agent that selectively reduces the protonated imine intermediate over the starting carbonyl compound.

Caption: Workflow for synthesis via reductive amination.

Causality Behind Experimental Choices:

-

Carbonyl Source : 4-(4-methoxyphenyl)butanal is the ideal precursor. While the corresponding ketone, 4-(4-methoxyphenyl)butan-2-one, could also be used, it would yield a secondary amine unless a more complex multi-step process is employed.

-

Amine Source : Anhydrous ammonia can be used, but for laboratory-scale synthesis, ammonium acetate or ammonium chloride are often more convenient as they also serve as a mild acid catalyst to promote imine formation.[2]

-

Reducing Agent : Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for modern reductive aminations.[3] It is milder and more selective than sodium cyanoborohydride (NaBH₃CN) and avoids the generation of toxic cyanide waste.[1] Its steric bulk and attenuated reactivity prevent the reduction of the aldehyde, while it readily reduces the more electrophilic iminium ion formed in situ.

Experimental Protocol: Reductive Amination

-

Setup : To a round-bottom flask equipped with a magnetic stir bar, add 4-(4-methoxyphenyl)butanal (1.0 eq) and dissolve it in a suitable aprotic solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), to a concentration of approximately 0.2 M.

-

Amine Addition : Add ammonium acetate (NH₄OAc, ~1.5-2.0 eq).

-

Reduction : To the stirring suspension, add sodium triacetoxyborohydride (NaBH(OAc)₃, ~1.5 eq) portion-wise over 15 minutes. The reaction is typically exothermic. Allow the reaction to stir at room temperature for 12-24 hours.

-

Monitoring : Track the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.

-

Work-up : Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes until gas evolution ceases.

-

Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude amine can be purified by silica gel column chromatography using a gradient of methanol in dichloromethane (often with 1% triethylamine to prevent streaking) or by distillation under high vacuum.

Synthetic Strategy B: Reduction of a Nitrile Precursor

This pathway involves the synthesis of 4-(4-methoxyphenyl)butanenitrile, followed by its reduction. This is a robust and reliable two-step process, often resulting in high overall yields.

Caption: Workflow for synthesis via nitrile reduction.

Causality Behind Experimental Choices:

-

Nitrile Formation : The nitrile is typically prepared via a nucleophilic substitution (Sₙ2) reaction between an appropriate alkyl halide (e.g., 1-(3-bromopropyl)-4-methoxybenzene) and a cyanide salt like sodium or potassium cyanide in a polar aprotic solvent (e.g., DMSO or DMF).

-

Reducing Agent :

-

Lithium Aluminum Hydride (LiAlH₄) : This is a powerful, non-selective reducing agent that efficiently converts nitriles to primary amines. It requires strictly anhydrous conditions and a careful work-up procedure (e.g., Fieser work-up) to quench the excess reagent and manage the aluminum salts.

-

Catalytic Hydrogenation : This method is often preferred for its cleaner work-up and greener credentials. Catalysts like Raney Nickel or Palladium on Carbon (Pd/C) are used under a hydrogen atmosphere. This method can sometimes be slower and may require elevated pressure and temperature.

-

Experimental Protocol: Nitrile Reduction with LiAlH₄

-

Setup : In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), suspend lithium aluminum hydride (LiAlH₄, ~1.5-2.0 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

-

Nitrile Addition : Dissolve 4-(4-methoxyphenyl)butanenitrile (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via an addition funnel.

-

Reaction : After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting nitrile.

-

Work-up (Fieser Method) : Cool the reaction mixture back to 0 °C. Cautiously and sequentially, add dropwise:

-

'x' mL of water (where 'x' is the mass of LiAlH₄ used in grams).

-

'x' mL of 15% aqueous NaOH solution.

-

'3x' mL of water.

-

-

Filtration & Extraction : A granular precipitate of aluminum salts should form. Stir the resulting slurry at room temperature for 1 hour. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

-

Purification : Combine the filtrate and washings, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude amine, which can be further purified as described in Strategy A.

Synthetic Strategy C: Friedel-Crafts Acylation Approach

This classical approach builds the carbon skeleton directly onto the anisole ring. A common variant uses succinic anhydride, leading to a keto-acid intermediate. This multi-step pathway offers flexibility but requires more transformations.

Caption: Multi-step synthesis via Friedel-Crafts acylation.

Causality Behind Experimental Choices:

-

Friedel-Crafts Reaction : The acylation of anisole with succinic anhydride is a standard electrophilic aromatic substitution.[4] Aluminum chloride (AlCl₃) is a common Lewis acid catalyst, and the reaction typically shows high regioselectivity for the para position due to the activating and directing effect of the methoxy group.[5][6]

-

Ketone Reduction : The resulting ketone must be reduced to a methylene group. The Wolff-Kishner (hydrazine, base, high temperature) or Clemmensen (zinc amalgam, HCl) reductions are classic methods for this transformation.

-

Amine Formation : The carboxylic acid is then converted to the primary amine. A common route is to first form the amide (e.g., using thionyl chloride followed by ammonia) and then reduce the amide to the amine using a powerful reducing agent like LiAlH₄.

Experimental Protocol: Friedel-Crafts Acylation (First Step)

-

Setup : To a flask cooled in an ice bath, add anhydrous aluminum chloride (AlCl₃, ~2.2 eq) and a solvent such as nitrobenzene or DCM.

-

Acylation : Add succinic anhydride (1.0 eq) to the slurry. Then, add anisole (1.05 eq) dropwise, keeping the temperature below 10 °C.

-

Reaction : After addition, allow the reaction to stir at room temperature for 24 hours.

-

Work-up : Pour the reaction mixture onto crushed ice containing concentrated HCl.

-

Isolation : The product, 4-(4-methoxyphenyl)-4-oxobutanoic acid, will precipitate. Isolate it by filtration, wash with cold water and dilute HCl, and then recrystallize from a suitable solvent like aqueous ethanol. Subsequent steps (ketone reduction, amide formation, amide reduction) follow standard literature procedures.

Comparative Analysis of Synthetic Routes

| Parameter | Reductive Amination (A) | Nitrile Reduction (B) | Friedel-Crafts Acylation (C) |

| Number of Steps | 1-2 (if precursor is available) | 2 | 4-5 |

| Typical Overall Yield | High | High | Moderate |

| Starting Materials | Aldehyde may require synthesis | Alkyl halide may require synthesis | Readily available bulk chemicals |

| Scalability | Excellent | Good (LiAlH₄ can be challenging) | Good (classic industrial process) |

| Key Challenges | Aldehyde stability | Use of toxic cyanide salts; energetic LiAlH₄ reduction | Multiple steps; harsh reagents (AlCl₃); waste generation |

| Safety & Environment | NaBH(OAc)₃ is preferred over NaBH₃CN. | Cyanide toxicity; pyrophoric LiAlH₄. | Large amounts of acid/base waste from work-ups. |

Conclusion

The synthesis of this compound can be accomplished through several effective strategies. For laboratory-scale and discovery chemistry, Reductive Amination (Strategy A) offers the most direct and efficient route, provided the precursor aldehyde is accessible. The Nitrile Reduction (Strategy B) pathway is a highly reliable and robust alternative, often used when constructing the carbon chain from a halide is convenient. The Friedel-Crafts Acylation (Strategy C) approach, while longer, is built upon fundamental and well-understood reactions, making it a viable option when starting from simple, inexpensive aromatic feedstocks, particularly on a larger scale. The optimal choice of synthesis will ultimately depend on the specific constraints of the project, including scale, cost, available starting materials, and safety infrastructure.

References

-

PrepChem. Synthesis of 4-Methoxyphenylboronic acid (1). Available at: [Link]

- Google Patents.WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.

-

Abdel-Aziz, H. A., et al. 2-(4-Methoxyphenyl)-4-oxo-4-phenylbutanenitrile. PMC. Available at: [Link]

-

Banday, M. R. Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC - NIH. Available at: [Link]

-

Bartleby. Friedel – Crafts Acylation: Synthesis of 4-Methoxyacetophenone. Available at: [Link]

-

ResearchGate. Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. Available at: [Link]

-

ResearchGate. Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). Available at: [Link]

-

ResearchGate. Three step synthesis of benzylacetone and 4-(4-methoxyphenyl)butan-2-one in flow using micropacked bed reactors. Available at: [Link]

-

MDPI. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Available at: [Link]

-

Beyond Benign. Friedel-Crafts Alkylation. Available at: [Link]

-

Scirp.org. A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. Available at: [Link]

-

Beilstein Journals. Mechanochemical Friedel–Crafts acylations. Available at: [Link]

-

Master Organic Chemistry. Reductive Amination, and How It Works. Available at: [Link]

-

The Hive. Easy P2P reductive amination with NaBH(OAc)3. Available at: [Link]

-

Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. Available at: [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. Easy P2P reductive amination with NaBH(OAc)3 , Hive Novel Discourse [chemistry.mdma.ch]

- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Friedel – Crafts Acylation: Synthesis of 4-Methoxyacetophenone - 843 Words | Bartleby [bartleby.com]

- 6. A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst [scirp.org]

Introduction: A Versatile Building Block in Modern Chemistry

An In-depth Technical Guide to the Chemical Properties and Applications of 4-(4-Methoxyphenyl)butan-1-amine

This compound is a primary amine that is gaining significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique structure, featuring a flexible butyl chain, a terminal primary amine, and a methoxy-substituted phenyl ring, makes it a valuable synthon for creating more complex molecular architectures. The primary amine group serves as a key nucleophilic handle for a variety of chemical transformations, while the methoxyphenyl moiety can engage in aromatic interactions and provides a site for further functionalization.

This guide provides an in-depth analysis of the core chemical properties of this compound, offering a technical resource for researchers, scientists, and drug development professionals. We will explore its physicochemical characteristics, spectroscopic profile, synthetic pathways, and key reactivity, grounded in established chemical principles. The aim is to provide not just data, but a foundational understanding of this compound's behavior in a laboratory setting.

Molecular Structure and Physicochemical Properties

The foundational attributes of a chemical compound dictate its behavior in both chemical reactions and biological systems. The structure of this compound, presented below, consists of a p-substituted anisole ring connected to a butylamine tail.

Spectroscopic data of 4-(4-Methoxyphenyl)butan-1-amine (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(4-Methoxyphenyl)butan-1-amine

Authored by a Senior Application Scientist

This document provides a comprehensive analysis of the expected spectroscopic data for this compound, a compound of interest in drug discovery and chemical synthesis. As a primary amine with an embedded methoxyphenyl scaffold, its structural confirmation relies on the synergistic interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is designed for researchers and drug development professionals, offering not just data, but the underlying scientific rationale for its interpretation and acquisition.

Molecular Structure and Spectroscopic Implications

To effectively interpret the spectroscopic data, we must first deconstruct the molecule into its constituent functional groups. Each component provides a unique signature that contributes to the final spectra.

-

p-Disubstituted Aromatic Ring: This rigid structure gives rise to characteristic signals in both NMR and IR. In ¹H NMR, the symmetry of the 1,4-substitution pattern creates a distinct splitting pattern.

-

Methoxy Group (-OCH₃): A strong electron-donating group, it significantly influences the electronic environment of the aromatic ring, impacting NMR chemical shifts. It provides a sharp, singlet signal in ¹H NMR and a characteristic carbon signal in ¹³C NMR.

-

Aliphatic Butyl Chain (-CH₂CH₂CH₂CH₂-): This flexible linker between the aromatic ring and the amine group will show a series of multiplets in ¹H NMR, with chemical shifts determined by their proximity to the deshielding aromatic ring and the electron-withdrawing amine.

-

Primary Amine (-NH₂): This functional group is readily identified by its characteristic stretches in IR spectroscopy. In ¹H NMR, the labile protons often appear as a broad singlet and are exchangeable with deuterium, a key diagnostic test.

Below is the annotated molecular structure, which will serve as our reference for all spectroscopic assignments.

Caption: Annotated structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: Proton Environments

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their connectivity. Due to the p-substitution, the aromatic protons will appear as a classic AA'BB' system, which often simplifies to two distinct doublets. The aliphatic chain protons will exhibit predictable splitting patterns based on their neighbors.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale & Expert Insights |

|---|---|---|---|---|

| H3/H5' (Aromatic) | ~ 7.10 | d, J ≈ 8.5 Hz | 2H | These protons are ortho to the alkyl chain and meta to the electron-donating methoxy group. They appear downfield due to the aromatic ring current. |

| H2/H6' (Aromatic) | ~ 6.85 | d, J ≈ 8.5 Hz | 2H | These protons are ortho to the strongly electron-donating methoxy group, which shields them, shifting them upfield relative to H3/H5'.[1][2] |

| H(OCH₃) | ~ 3.80 | s | 3H | The methoxy protons are in a shielded environment and do not couple with other protons, resulting in a sharp singlet.[3][4] |

| Hδ (Cδ-H₂) | ~ 2.70 | t, J ≈ 7.5 Hz | 2H | These protons are adjacent to the electron-withdrawing amine group, causing a downfield shift relative to other methylene groups. |

| Hα (Cα-H₂) | ~ 2.55 | t, J ≈ 7.5 Hz | 2H | These benzylic protons are deshielded by the aromatic ring. |

| Hβ, Hγ (Cβ,γ-H₂) | ~ 1.65 - 1.45 | m | 4H | These central methylene protons have overlapping signals and appear as a complex multiplet. |

| H(N) (-NH₂) | ~ 1.40 (variable) | br s | 2H | Amine protons are exchangeable and often appear as a broad singlet.[5] This peak will disappear upon shaking the sample with a drop of D₂O, a definitive test. |

¹³C NMR Spectroscopy: Carbon Framework

The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule. The chemical shifts are highly sensitive to the electronic environment, making it an excellent tool for confirming the carbon skeleton.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale & Expert Insights |

|---|---|---|

| C4 (Ar C-O) | ~ 158.0 | The aromatic carbon directly attached to the electron-donating methoxy group is highly deshielded. |

| C1 (Ar C-Alkyl) | ~ 134.5 | The ipso-carbon attached to the alkyl chain. |

| C3/C5' (Ar C-H) | ~ 129.5 | Aromatic CH carbons ortho to the alkyl substituent. |

| C2/C6' (Ar C-H) | ~ 114.0 | Aromatic CH carbons ortho to the methoxy group are significantly shielded. |

| C(OCH₃) | ~ 55.3 | A typical chemical shift for a methoxy carbon attached to an aromatic ring.[6][7] |

| Cδ | ~ 42.5 | Carbon adjacent to the nitrogen atom. |

| Cα | ~ 35.0 | The benzylic carbon. |

| Cγ | ~ 31.5 | Aliphatic chain carbon. |

| Cβ | ~ 29.0 | Aliphatic chain carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is unparalleled for the rapid identification of functional groups. The spectrum is a plot of vibrational frequencies versus intensity.

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale & Expert Insights |

|---|---|---|---|

| 3380 & 3300 | N-H asymmetric & symmetric stretch | Medium | The presence of two distinct bands in this region is a hallmark of a primary amine (R-NH₂).[5][8][9] |

| 3030 - 3000 | Aromatic C-H stretch | Medium | Characteristic of C-H bonds on the benzene ring.[10] |

| 2930 & 2850 | Aliphatic C-H stretch | Strong | Arises from the C-H bonds of the butyl chain.[10] |

| ~1610 & ~1510 | Aromatic C=C stretch | Strong | These two strong bands are characteristic of the p-disubstituted aromatic ring. |

| 1650 - 1580 | N-H bend (scissoring) | Medium | This bending vibration further confirms the primary amine functionality.[8] |

| 1245 | Aryl-O asymmetric stretch | Strong | A very strong and characteristic absorption for the aryl ether linkage (Ar-O-CH₃).[11] |

| ~1040 | C-N stretch | Medium | Corresponds to the stretching of the aliphatic carbon-nitrogen bond.[8] |

| ~830 | C-H out-of-plane bend | Strong | This strong band is highly indicative of 1,4-disubstitution on a benzene ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, offering crucial clues about its structure. For this compound, the molecular weight is 179.26 g/mol .[12]

Table 4: Predicted Key Mass Fragments (Electron Ionization)

| m/z | Proposed Fragment | Rationale & Expert Insights |

|---|---|---|

| 179 | [M]⁺ | The molecular ion peak. As an amine, its intensity may be weak. According to the nitrogen rule, an odd molecular weight corresponds to an odd number of nitrogen atoms.[13] |

| 121 | [CH₃O-C₆H₄-CH₂]⁺ | Base Peak. This is the highly stable methoxybenzyl (or anisyl) cation, formed by benzylic cleavage. This is the most favorable fragmentation pathway and will result in the most abundant ion. |

| 30 | [CH₂=NH₂]⁺ | Formed by α-cleavage, a characteristic fragmentation for primary amines.[14] This is a definitive fragment for a terminal primary amine. |

Proposed Fragmentation Pathway

The fragmentation of the molecular ion is dominated by cleavages that form stable carbocations. The benzylic position is particularly susceptible to cleavage, leading to the formation of the resonance-stabilized methoxybenzyl cation.

Caption: Key fragmentation pathways for this compound.

Experimental Protocols

To ensure data integrity and reproducibility, the following standardized protocols are recommended.

Workflow for Spectroscopic Analysis

Caption: General workflow for structural elucidation.

NMR Data Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 500 MHz NMR spectrometer.

-

¹H NMR: Acquire the spectrum using a standard pulse program. Key parameters: spectral width of 16 ppm, acquisition time of 2-3 seconds, relaxation delay of 2 seconds, and 16 scans.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program. Key parameters: spectral width of 240 ppm, relaxation delay of 2 seconds, and 1024 scans.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm and the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.

FTIR Data Acquisition

-

Sample Preparation: No special preparation is required if using an Attenuated Total Reflectance (ATR) accessory. Place a small drop of the neat liquid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared spectrometer equipped with an ATR accessory.

-

Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum over the range of 4000-600 cm⁻¹. Co-add 32 scans to improve the signal-to-noise ratio.

-

Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final transmittance or absorbance spectrum.

Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce the sample via a direct insertion probe or, for volatile samples, via a Gas Chromatography (GC-MS) interface.

-

Instrumentation: Utilize a mass spectrometer with an Electron Ionization (EI) source.

-

Acquisition: Set the ionization energy to a standard value of 70 eV. Scan a mass range from m/z 25 to 300 to ensure capture of the molecular ion and all significant fragments.

-

Analysis: Identify the molecular ion peak and analyze the fragmentation pattern, comparing observed fragments to predicted pathways to confirm the structure.

References

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry. Retrieved from [Link]

- Trivedi, M. K., & Branton, A. (2015). Thermal, Spectroscopic and Chemical Characterization of Biofield Energy Treated Anisole. Science Journal of Chemistry, 3(5), 73.

- The Royal Society of Chemistry. (2010). Electronic Supplementary Information for: Spontaneous Symmetry Breaking...

- Illinois State University. (2015). The Infrared Spectra of The Ethers. Department of Chemistry.

-

Wikipedia. (n.d.). Amine. Retrieved from [Link]

- PubMed. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds.

-

Griti. (2016, September 21). Infrared Spectroscopy Alcohols, Ethers, Amines Overview. YouTube. Retrieved from [Link]

- International Union of Crystallography. (n.d.).

- ResearchGate. (n.d.). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor.

- Royal Society of Chemistry. (n.d.).

- ACS Publications. (n.d.). The Proton Resonance Spectra of the Methoxybenzenes. Journal of the American Chemical Society.

-

WebSpectra. (n.d.). IR Absorption Table. Retrieved from [Link]

- ResearchGate. (2025).

-

National Institute of Standards and Technology. (n.d.). 4-(4-Methoxyphenyl)-1-butanol. NIST Chemistry WebBook. Retrieved from [Link]

-

Tyler DeWitt. (2015, April 22). Proton NMR Skills (Benzene Derivatives) - Part 1. YouTube. Retrieved from [Link]

- ORGANIC SPECTROSCOPY INTERNATIONAL. (2015). 4-(4'-methoxyphenyl)-3-buten-2-one.

- ResearchGate. (n.d.). 1H NMR spectra indicate the change of chemical shift of methoxy group...

- National Center for Biotechnology Information. (n.d.). 4-(4-Methoxyphenyl)butyric acid. PubChem.

- PubMed. (2010).

- Chemistry LibreTexts. (2019).

- ChemicalBook. (n.d.). 4-(4-Methoxyphenyl)-2-butanone(104-20-1) 13C NMR.

- ResearchGate. (2001). Excited state photoelectron spectroscopy of anisole.

- National Institute of Standards and Technology. (n.d.). 4-(4-Methoxyphenyl)-1-butanol IR Spectrum. NIST Chemistry WebBook.

- ChemicalBook. (n.d.). 4-Methoxybiphenyl(613-37-6) 13C NMR spectrum.

- ChemicalBook. (n.d.). 4-(4-METHOXYPHENYL)-1-BUTANOL(22135-50-8) 13C NMR.

- ResearchGate. (n.d.). Figure S06: 1H-NMR spectra of 4-(4-methacryloyloxyphenyl)-butan-2-one...

- ChemicalBook. (n.d.). 4-(4-Methoxyphenyl)-2-butanone(104-20-1)IR1.

- University of Colorado Boulder. (n.d.).

- CymitQuimica. (n.d.). This compound (Spanish).

- Parchem. (n.d.). This compound (Cas 78483-47-3).

- ResearchGate. (n.d.). ATR-FTIR spectra of 4-(1-pyrenyl)butanamine.

- Chemguide. (n.d.).

- National Center for Biotechnology Information. (n.d.). N-(4-methoxyphenyl)-1-(4-nitrophenyl)methanimine. PubChem.

- The Royal Society of Chemistry. (n.d.). Supplementary data Alkaline earth metal-based metal-organic framework.

- SIELC Technologies. (2018). 4-(4-Methoxyphenyl)butan-1-ol.

- Chegg. (2022). Interpret this H-NMR Spectra... 4-hydroxy-4-(4-nitrophenyl)butan-2-one.

- National Center for Biotechnology Information. (n.d.). 4-Hydroxy-4-(4-nitrophenyl)butan-2-one. PubChem.

- The Glycoscience G

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. youtube.com [youtube.com]

- 3. rsc.org [rsc.org]

- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: 4-(4'-methoxyphenyl)-3-buten-2-one [orgspectroscopyint.blogspot.com]

- 5. Amine - Wikipedia [en.wikipedia.org]

- 6. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. m.youtube.com [m.youtube.com]

- 10. IR Absorption Table [webspectra.chem.ucla.edu]

- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 12. This compound | CymitQuimica [cymitquimica.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]

An In-Depth Technical Guide to the Synthesis of 4-(4-Methoxyphenyl)butan-1-amine

This guide provides a comprehensive overview of established synthetic strategies for obtaining 4-(4-methoxyphenyl)butan-1-amine, a key intermediate in pharmaceutical development. The methodologies discussed are selected for their reliability, scalability, and foundation in core organic chemistry principles. This document is intended for researchers, scientists, and professionals in drug development who require a robust understanding of the available synthetic pathways.

Introduction to this compound

This compound is a primary amine featuring a methoxy-substituted phenyl ring connected to a butylamine chain. This structural motif is of significant interest in medicinal chemistry, serving as a building block for more complex molecules with potential therapeutic applications. The strategic placement of the methoxy group and the length of the alkyl chain are critical for molecular recognition and interaction with biological targets. Consequently, efficient and versatile synthetic routes to this compound are highly valuable.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached from several distinct starting points. The choice of a particular route often depends on the availability of starting materials, desired scale, and tolerance for specific reagents and reaction conditions. This guide will detail three primary, field-proven strategies:

-

Route 1: Friedel-Crafts Acylation of Anisole followed by Reduction

-

Route 2: Nucleophilic Substitution on a Halogenated Butyl Precursor

-

Route 3: Reductive Amination of a Carbonyl Precursor

Each of these routes offers unique advantages and challenges, which will be discussed in detail.

Route 1: Friedel-Crafts Acylation of Anisole and Subsequent Reductive Transformations

This classical approach builds the carbon skeleton directly onto the anisole ring, providing a convergent and efficient pathway. The key steps involve the formation of a keto-acid intermediate, followed by a series of reductions.

Rationale and Strategy

This synthetic plan leverages the electron-rich nature of anisole to direct the electrophilic acylation to the para position, minimizing the formation of the ortho isomer due to steric hindrance from the methoxy group. The subsequent reductions are well-established and high-yielding transformations.

Experimental Workflow

Caption: Workflow for Route 1: Friedel-Crafts Acylation.

Detailed Experimental Protocols

Step 1: Synthesis of 4-(4-methoxyphenyl)-4-oxobutanoic acid

The initial step is a Friedel-Crafts acylation of anisole with succinic anhydride.[1] The use of a Lewis acid catalyst like aluminum chloride (AlCl₃) is crucial for activating the anhydride towards electrophilic attack.[2]

-

Protocol:

-

To a stirred suspension of anhydrous aluminum chloride in nitrobenzene, add succinic anhydride portion-wise while maintaining the temperature below 10 °C.

-

Add anisole dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).

-

Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.

-

The resulting precipitate, 4-(4-methoxyphenyl)-4-oxobutanoic acid, is collected by filtration, washed with water, and dried.[3]

-

Step 2: Synthesis of 4-(4-methoxyphenyl)butanoic acid

The ketone functionality in the intermediate is reduced to a methylene group via catalytic hydrogenation.[1]

-

Protocol:

-

Suspend 4-(4-methoxyphenyl)-4-oxobutanoic acid in a mixture of acetic acid and tetrahydrofuran.

-

Add a catalytic amount of 10% palladium on carbon (50% wet).

-

Stir the mixture under a hydrogen atmosphere (e.g., 0.4 MPa) for several hours.[1]

-

Upon completion, filter the reaction mixture through celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield 4-(4-methoxyphenyl)butanoic acid.[1][4][5]

-

Step 3: Conversion of 4-(4-methoxyphenyl)butanoic acid to this compound

The carboxylic acid is converted to the primary amine via a two-step process involving the formation of an amide followed by its reduction.

-

Protocol:

-

Treat 4-(4-methoxyphenyl)butanoic acid with thionyl chloride (SOCl₂) to form the corresponding acyl chloride.

-

Bubble ammonia gas through a solution of the acyl chloride in an appropriate solvent (e.g., dichloromethane) to form 4-(4-methoxyphenyl)butanamide.

-

In a separate flask, prepare a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

-

Add the 4-(4-methoxyphenyl)butanamide solution dropwise to the LiAlH₄ suspension.

-

Reflux the reaction mixture for several hours.

-

After cooling, carefully quench the reaction with sequential addition of water and aqueous sodium hydroxide.

-

Filter the resulting aluminum salts and extract the filtrate with an organic solvent.

-

Dry the organic layer, concentrate, and purify the residue by distillation or chromatography to obtain this compound.

-

Route 2: Synthesis via Nucleophilic Substitution

This approach involves the formation of the C-N bond through the displacement of a leaving group on a suitable four-carbon chain attached to the 4-methoxyphenyl moiety. The Gabriel synthesis is a classic and reliable method for this transformation, preventing the over-alkylation often seen with direct amination.[6][7]

Rationale and Strategy

The Gabriel synthesis utilizes potassium phthalimide as an ammonia surrogate.[6][8] The phthalimide anion is a good nucleophile that displaces a halide on a primary alkyl halide.[7][9] Subsequent hydrazinolysis or acidic hydrolysis cleaves the phthalimide group to release the desired primary amine.[6][9] This method is advantageous as it cleanly produces primary amines without contamination from secondary or tertiary amines.[8]

Experimental Workflow

Caption: Workflow for Route 2: Gabriel Synthesis.

Detailed Experimental Protocols

Step 1: Synthesis of N-(4-(4-methoxyphenyl)butyl)phthalimide

The first step is the N-alkylation of potassium phthalimide with a suitable 4-(4-methoxyphenyl)butyl halide.

-

Starting Material Note: 1-(4-Bromobutyl)-4-methoxybenzene can be prepared from 4-(4-methoxyphenyl)butan-1-ol via reaction with PBr₃ or HBr. The alcohol, in turn, can be synthesized by reduction of 4-(4-methoxyphenyl)butanoic acid (from Route 1) with a milder reducing agent like borane.

-

Protocol:

-

Dissolve 1-(4-bromobutyl)-4-methoxybenzene and potassium phthalimide in a polar aprotic solvent such as dimethylformamide (DMF).[8][9]

-

Heat the reaction mixture for several hours until the starting halide is consumed (monitored by TLC).

-

Cool the reaction mixture and pour it into water to precipitate the product.

-

Collect the solid N-(4-(4-methoxyphenyl)butyl)phthalimide by filtration, wash with water, and dry.

-

Step 2: Hydrazinolysis to Liberate the Primary Amine

The Ing-Manske procedure, using hydrazine, is a common method for cleaving the phthalimide.[8][9]

-

Protocol:

-

Suspend the N-(4-(4-methoxyphenyl)butyl)phthalimide in ethanol.

-

Add hydrazine hydrate to the suspension.[9]

-

Reflux the mixture for several hours. A precipitate of phthalhydrazide will form.

-

Cool the reaction mixture and acidify with aqueous HCl to protonate the amine and precipitate any remaining phthalhydrazide.

-

Filter off the solid.

-

Make the filtrate basic with aqueous NaOH to deprotonate the amine salt.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the combined organic extracts, concentrate under reduced pressure, and purify the resulting this compound.

-

Route 3: Reductive Amination

Reductive amination is a highly versatile and widely used method for amine synthesis.[10][11] It involves the reaction of a ketone or aldehyde with an amine source, typically ammonia or an ammonium salt, in the presence of a reducing agent.

Rationale and Strategy

This route begins with a precursor containing a carbonyl group at the appropriate position, namely 4-(4-methoxyphenyl)butanal or the more stable 4-(4-methoxyphenyl)-2-butanone.[12] The carbonyl compound reacts with ammonia to form an intermediate imine (or enamine), which is then reduced in situ to the desired primary amine. The choice of reducing agent is critical for the success of the reaction, with reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) being particularly effective as they are selective for the iminium ion over the carbonyl starting material.[13]

Experimental Workflow

Caption: Workflow for Route 3: Reductive Amination.

Detailed Experimental Protocol

-

Starting Material Note: 4-(4-methoxyphenyl)butanal can be prepared by the controlled oxidation of 4-(4-methoxyphenyl)butan-1-ol.

-

Protocol:

-

Dissolve 4-(4-methoxyphenyl)butanal and an excess of an ammonia source, such as ammonium acetate, in methanol.

-

Stir the mixture at room temperature to allow for the formation of the imine.

-

Add sodium cyanoborohydride (NaBH₃CN) portion-wise to the reaction mixture. It is important to monitor the pH and maintain it in a slightly acidic range (pH 6-7) for optimal iminium ion formation and reduction.

-

Continue stirring at room temperature for several hours or until the reaction is complete.

-

Quench the reaction by adding aqueous acid, which also destroys any remaining borohydride reagent.

-

Remove the methanol under reduced pressure.

-

Basify the aqueous residue with NaOH and extract the product with an organic solvent.

-

Dry, concentrate, and purify the crude product to yield this compound.

-

Summary and Comparison of Routes

| Parameter | Route 1: Friedel-Crafts | Route 2: Gabriel Synthesis | Route 3: Reductive Amination |

| Starting Materials | Anisole, Succinic Anhydride | 4-(4-methoxyphenyl)butyl halide | 4-(4-methoxyphenyl)butanal |

| Key Advantages | Convergent, builds skeleton directly on aromatic ring. | High purity of primary amine, avoids polyalkylation. | High functional group tolerance, mild conditions. |

| Key Challenges | Use of strong Lewis acids, multiple steps. | Requires pre-functionalized substrate, harsh cleavage conditions possible. | Potential for side reactions if not controlled, requires specific reducing agents. |

| Scalability | Generally good, but handling AlCl₃ can be challenging on a large scale. | Well-suited for lab and pilot scales. | Excellent for various scales, widely used in industry. |

Conclusion

The synthesis of this compound can be effectively achieved through several robust synthetic strategies. The Friedel-Crafts acylation route is a powerful method for constructing the carbon framework from simple aromatic precursors. The Gabriel synthesis provides a classic and clean method for introducing the primary amine functionality, while reductive amination offers a modern, versatile, and often milder alternative. The selection of the optimal route will be dictated by the specific constraints and objectives of the research or development program, including cost of starting materials, available equipment, and desired purity profile of the final product. Each described protocol represents a self-validating system, grounded in well-understood chemical principles, ensuring a high degree of trustworthiness and reproducibility for the skilled practitioner.

References

-

Chemsrc. 4-(4-methoxyphenyl)butanenitrile | CAS#:72457-25-1. (n.d.). Retrieved from [Link]

-

Wikipedia. (2023). Gabriel synthesis. Retrieved from [Link]

-

NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Gabriel Synthesis. Retrieved from [Link]

-

Cambridge University Press. (n.d.). Gabriel Synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2023, June 5). The Gabriel Synthesis. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 4-(4-methoxyphenyl)-4-oxobutanoic acid. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

ResearchGate. (n.d.). Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). 18. Synthesis of an Amine from Anisole. Retrieved from [Link]

-

GalChimia. (2014, October 16). A New Way to Amines. Retrieved from [Link]

-

Frontiers. (n.d.). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Retrieved from [Link]

- Google Patents. (n.d.). CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho.

-

PubChemLite. (n.d.). 4-(4-methoxyphenyl)butyric acid (C11H14O3). Retrieved from [Link]

-

ANISOLE( ROS :- Process :-). (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). 4-(4-Methoxyphenyl)butyric acid. Retrieved from [Link]

- Google Patents. (n.d.). GB1094417A - Method of producing 1-(4 methoxy-phenyl)- butanone.

-

ResearchGate. (n.d.). A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. Retrieved from [Link]

Sources

- 1. 4-(4-Methoxyphenyl)butyric acid | 4521-28-2 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. PubChemLite - 4-(4-methoxyphenyl)butyric acid (C11H14O3) [pubchemlite.lcsb.uni.lu]

- 5. 4-(4-Methoxyphenyl)butyric acid | C11H14O3 | CID 78280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 7. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 8. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 9. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 11. A New Way to Amines - GalChimia [galchimia.com]

- 12. chemimpex.com [chemimpex.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

4-(4-Methoxyphenyl)butan-1-amine CAS number and physical constants

An In-Depth Technical Guide to 4-(4-Methoxyphenyl)butan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a substituted butylamine derivative, is a molecule of significant interest in the fields of medicinal chemistry and materials science. Its structure, featuring a methoxyphenyl group attached to a butylamine chain, imparts a unique combination of lipophilicity and basicity, making it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its known properties, a plausible synthetic route, and a conceptual analytical workflow.

Chemical Identity and Physical Properties

The unambiguous identification of a chemical compound is paramount for scientific rigor. This compound is registered under the CAS number 72457-26-2.[1] While experimental data on its physical constants are not extensively reported in publicly available literature, its fundamental properties can be summarized.

| Property | Value | Source |

| CAS Number | 72457-26-2 | [1] |

| Molecular Formula | C₁₁H₁₇NO | [1] |

| Molecular Weight | 179.26 g/mol | [1] |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available |

It is important to note that the lack of readily available experimental physical constants suggests that this compound may be primarily used as a synthetic intermediate rather than an end product. For research purposes, it would be prudent to experimentally determine these properties upon synthesis or acquisition.

Conceptual Synthesis Protocol

The synthesis of this compound can be envisioned through a reductive amination pathway, a robust and widely utilized method in organic chemistry for the formation of amines. This process typically involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent.

Rationale: This multi-step synthesis starts from the commercially available 4-methoxyphenylacetic acid. The choice of a lithium aluminum hydride reduction is a powerful method for the complete reduction of the carboxylic acid to the corresponding alcohol. Subsequent oxidation with a mild oxidizing agent like PCC provides the aldehyde, which is the key intermediate for the reductive amination. The final step utilizes ammonia and a reducing agent to furnish the target primary amine.

Experimental Workflow:

Caption: Conceptual synthetic workflow for this compound.

Step-by-Step Methodology:

-

Reduction of 4-Methoxyphenylacetic Acid: To a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a solution of 4-methoxyphenylacetic acid in anhydrous THF is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC). The reaction is carefully quenched by the sequential addition of water and aqueous sodium hydroxide. The resulting solids are filtered off, and the filtrate is concentrated under reduced pressure to yield 4-(4-methoxyphenyl)ethanol.

-

Oxidation to 4-(4-Methoxyphenyl)acetaldehyde: To a solution of 4-(4-methoxyphenyl)ethanol in dichloromethane (CH₂Cl₂), pyridinium chlorochromate (PCC) is added in one portion. The mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction mixture is then filtered through a pad of silica gel, and the filtrate is concentrated to give the crude 4-(4-methoxyphenyl)acetaldehyde, which can be used in the next step without further purification.

-

Reductive Amination: The crude 4-(4-methoxyphenyl)acetaldehyde is dissolved in methanol, and an excess of ammonia is added. The mixture is stirred for a short period before sodium cyanoborohydride (NaBH₃CN) is added portion-wise. The reaction is stirred at room temperature overnight. The solvent is removed under reduced pressure, and the residue is taken up in an appropriate organic solvent and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography to afford this compound.

Analytical Workflow for Quality Control

Ensuring the purity and structural integrity of the synthesized compound is critical. A standard analytical workflow would involve a combination of chromatographic and spectroscopic techniques.

Logical Flow of Analysis:

Caption: Standard analytical workflow for compound purification and characterization.

Detailed Methodologies:

-

Thin-Layer Chromatography (TLC): TLC is an essential technique for monitoring reaction progress and assessing the purity of the final product. A suitable solvent system (e.g., a mixture of ethyl acetate and hexanes with a small amount of triethylamine) would be developed to achieve good separation between the product and any impurities.

-

Column Chromatography: For purification, silica gel column chromatography is a standard method. The crude product is loaded onto a silica gel column and eluted with a solvent system similar to that used for TLC. Fractions are collected and analyzed by TLC to identify those containing the pure product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation. The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons, the methoxy group, the aliphatic chain protons, and the amine protons. The ¹³C NMR spectrum would provide information on the number and types of carbon atoms in the molecule.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS). The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of this compound (179.26 g/mol ).

Conclusion

This compound serves as a valuable, albeit not extensively characterized, chemical entity. This guide has provided its key identifiers, a plausible and detailed synthetic strategy, and a robust analytical workflow for its quality control. For researchers and scientists in drug development and materials science, this compound represents a versatile starting point for the creation of novel and functional molecules. The provided protocols and workflows offer a solid foundation for the synthesis and characterization of this and structurally related compounds, emphasizing the principles of scientific integrity and experimental rigor.

References

-

PubChem. 4-(4-Methoxyphenyl)butan-1-ol. [Link]

Sources

An In-Depth Technical Guide to the Biological Activity of 4-(4-Methoxyphenyl)butan-1-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the biological activities associated with derivatives of 4-(4-Methoxyphenyl)butan-1-amine. While direct and extensive research on a wide array of derivatives of this specific scaffold is emerging, significant insights can be drawn from structurally related compounds. This document will explore the known and potential therapeutic applications, delve into the structure-activity relationships (SAR), and provide detailed experimental protocols for evaluating the biological effects of this promising class of molecules.

Introduction: The this compound Scaffold - A Versatile Core for Drug Discovery

The this compound core structure presents a compelling starting point for medicinal chemistry campaigns. It combines a lipophilic 4-methoxyphenyl group with a flexible butylamine chain, offering multiple points for chemical modification to modulate pharmacokinetic and pharmacodynamic properties. The methoxy group can influence metabolic stability and receptor interactions, while the primary amine serves as a key handle for derivatization to explore a range of biological targets. This guide will focus on two primary areas of therapeutic potential that can be extrapolated from related structures: oncology and neuropharmacology.

Anticancer Potential of this compound Derivatives

While direct studies on the anticancer properties of a broad series of this compound derivatives are limited, the 4-methoxyphenyl moiety is a common feature in numerous potent anticancer agents. Research on related structures suggests that derivatives of our core molecule could exhibit significant cytotoxic and antiproliferative activities.

Insights from Structurally Related Anticancer Compounds

Substituted 4-amino-7,8,9,10-tetrahydro-2H-benzo[h]chromen-2-one (ATBO) analogs bearing a 4-methoxyphenyl group have demonstrated extremely potent in vitro anticancer activity, with ED50 values in the nanomolar range against various human tumor cell lines[1]. Specifically, compounds with a 4-methoxyphenylamino group at the C-4 position were among the most potent, highlighting the favorable contribution of this moiety to cytotoxicity[1].

Furthermore, imidazo[1,2-a]quinoxaline derivatives incorporating a (E)-1-((4-methoxybenzylidene)amino) group have been synthesized and evaluated as potential anti-lung cancer agents, showing promise as EGFR inhibitors[2]. These findings suggest that incorporating the this compound scaffold into larger, heterocyclic systems could be a fruitful strategy for developing novel anticancer drugs.

Proposed Mechanism of Action: Targeting Cellular Proliferation

Many anticancer agents exert their effects by interfering with cell cycle progression and inducing apoptosis. Based on the activity of structurally related compounds, it is plausible that this compound derivatives could target key regulators of the cell cycle, such as cyclin-dependent kinases (CDKs), or modulate apoptotic pathways. The α,β-unsaturated ketone scaffold, which can be conceptually related to modifications of the butan-1-amine chain, is present in many compounds that induce apoptosis and arrest the cell cycle at the G1 phase[3].

Diagram: Proposed Anticancer Mechanism of Action

Caption: Proposed mechanism for anticancer activity.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of novel this compound derivatives on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., HeLa, MCF-7, A549)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration.

Neuropharmacological Potential of this compound Derivatives

The structural similarity of this compound to known psychoactive and neuropharmacological agents, particularly phenethylamines and their derivatives, suggests that this scaffold could be a valuable starting point for the development of novel CNS-active compounds.

Modulation of Serotonin Receptors

Derivatives of 2,5-dimethoxyphenethylamine and 2,5-dimethoxyphenyl-isopropylamine are well-known modulators of serotonin (5-HT) receptors, particularly the 5-HT2A and 5-HT2C subtypes[4][5][6]. Structure-activity relationship studies on these classes of compounds have shown that the nature of the substituent at the 4-position of the phenyl ring significantly influences receptor affinity and functional activity[4].

The 4-methoxy group in our core scaffold is an electron-donating group, which can influence the binding affinity to serotonin receptors. By modifying the amine, the butyl chain, and the phenyl ring of this compound, it may be possible to develop selective agonists, antagonists, or allosteric modulators for various 5-HT receptor subtypes[7]. For instance, analogues of 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine have been investigated as 5-HT1A antagonists, with modifications to the butyl chain leading to improved affinity and selectivity[8].

Diagram: Serotonin Receptor Modulation Workflow

Sources

- 1. Antitumor Agents 281. Design, Synthesis, and Biological Activity of Substituted 4-Amino-7,8,9,10-tetrahydro-2H-benzo[h]chromen-2-one Analogs (ATBO) as Potent In Vitro Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and anticancer assessment of structural analogues of (E)-1-((3,4,5-trimethoxybenzylidene)amino)-4-(3,4,5-trimethoxyphenyl)imidazo[1,2-a]quinoxaline-2-carbonitrile (6b), an imidazo[1,2-a]quinoxaline-based non-covalent EGFR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. kumadai.repo.nii.ac.jp [kumadai.repo.nii.ac.jp]

- 4. Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. mdpi.com [mdpi.com]

- 8. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Intermediate: A Technical Guide to 4-(4-Methoxyphenyl)butan-1-amine for Advanced Research

Abstract

This technical guide provides an in-depth exploration of 4-(4-Methoxyphenyl)butan-1-amine, a key research chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document elucidates the compound's physicochemical properties, outlines robust synthetic pathways with detailed experimental protocols, and explores its significant role as a versatile building block in the synthesis of complex and biologically active molecules. Particular emphasis is placed on the causality behind experimental choices and the validation of described protocols, ensuring scientific integrity and practical applicability.

Introduction: Unveiling a Key Synthetic Building Block

In the landscape of medicinal chemistry and organic synthesis, the strategic selection of molecular scaffolds and intermediates is paramount to the successful development of novel therapeutic agents and functional materials. This compound, with its distinct methoxy-substituted aromatic ring and a flexible butylamine chain, presents itself as a highly valuable and versatile building block. Its structural motifs are frequently encountered in a variety of biologically active compounds, making it a molecule of significant interest for researchers engaged in the design and synthesis of new chemical entities. This guide aims to serve as a comprehensive resource, consolidating critical technical information to facilitate its effective utilization in the laboratory.

Physicochemical & Spectroscopic Profile

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in synthesis. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 72457-26-2 | |

| Molecular Formula | C₁₁H₁₇NO | |

| Molecular Weight | 179.26 g/mol | |

| Appearance | Not explicitly stated, likely a liquid or low-melting solid | Inferred from related compounds |

| Purity | Typically ≥97% | |

| InChI Key | USDPTYHOEKPQAN-UHFFFAOYSA-N |

Strategic Synthesis of this compound

The synthesis of this compound can be approached through several reliable and scalable routes. The choice of a particular pathway is often dictated by the availability of starting materials, desired scale, and laboratory capabilities. Two principal and logically sound strategies are detailed below.

Pathway A: Reduction of 4-(4-Methoxyphenyl)butanenitrile

This is a classic and highly effective method for the preparation of primary amines. The cyano group serves as a robust precursor to the aminomethyl group upon reduction.

Causality of Experimental Choices:

-

Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of completely reducing the carbon-nitrogen triple bond of the nitrile to a primary amine.[1] Softer reducing agents might lead to the formation of the corresponding aldehyde after hydrolysis.

-

Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice as it is inert to LiAlH₄ and effectively solubilizes the reactants.

-

Workup: A careful aqueous workup is crucial to quench the excess LiAlH₄ and hydrolyze the intermediate aluminum complexes to liberate the desired amine.

Experimental Protocol: Reduction of 4-(4-Methoxyphenyl)butanenitrile with LiAlH₄

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (1.5 eq.) in anhydrous THF (10 volumes) under a nitrogen atmosphere.

-

Addition of Nitrile: A solution of 4-(4-methoxyphenyl)butanenitrile (1 eq.) in anhydrous THF is added dropwise to the stirred suspension of LiAlH₄ at 0°C.

-

Reaction: The reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: After the reaction is complete, the flask is cooled to 0°C, and the excess LiAlH₄ is cautiously quenched by the sequential dropwise addition of water (1 volume), 15% aqueous sodium hydroxide (1 volume), and finally water (3 volumes).

-

Workup and Purification: The resulting granular precipitate is filtered off and washed with THF or diethyl ether. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation or column chromatography.

Pathway B: Reductive Amination of 4-(4-Methoxyphenyl)butanal

Reductive amination is a powerful and versatile method for forming C-N bonds and is widely used in the synthesis of primary, secondary, and tertiary amines.[2]

Causality of Experimental Choices:

-

Amine Source: Ammonia (or a source of ammonia like ammonium acetate) is used to form the intermediate imine with the starting aldehyde.

-

Reducing Agent: A variety of reducing agents can be employed. Catalytic hydrogenation (H₂ over a metal catalyst like Raney nickel or palladium on carbon) is a clean and efficient method. Alternatively, hydride reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are effective and offer good functional group tolerance.[3]

-

Reaction Conditions: The conditions are chosen to favor the in situ formation and subsequent reduction of the imine.

Experimental Protocol: Reductive Amination of 4-(4-Methoxyphenyl)butanal

-

Reaction Setup: To a solution of 4-(4-methoxyphenyl)butanal (1 eq.) in a suitable solvent (e.g., methanol, ethanol, or dichloromethane) is added a source of ammonia (e.g., a solution of ammonia in methanol or ammonium acetate, 1.5-2 eq.).

-

Imine Formation: The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: The reducing agent (e.g., sodium borohydride, added portion-wise, or catalytic hydrogenation with H₂ and a catalyst) is introduced. For hydride reductions, the reaction is typically stirred at room temperature for several hours to overnight.

-

Workup and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to afford this compound.

Applications as a Research Chemical Intermediate

The true value of this compound lies in its utility as a scaffold for the construction of more complex and functionally diverse molecules. Its primary amine functionality serves as a versatile handle for a wide range of chemical transformations.

Elaboration into Biologically Active Scaffolds

The 4-methoxyphenylbutylamine moiety is a recognized pharmacophore in various classes of biologically active compounds. Its presence can influence pharmacokinetic properties such as lipophilicity and metabolic stability, and it can engage in key binding interactions with biological targets.

-

Androgen Receptor Antagonists: There is growing interest in the development of novel androgen receptor (AR) antagonists for the treatment of prostate cancer. The structural framework of this compound can be incorporated into more complex molecules designed to bind to the AR. While direct citation of this specific amine in the synthesis of named AR antagonists is not prevalent in the readily available literature, its structural motifs are present in related research, suggesting its potential as a key building block in this area.[4][5][6]

Key Reactions of the Primary Amine

The primary amine group of this compound is a nucleophilic center that can readily participate in a variety of fundamental organic reactions, including:

-

Amide Bond Formation: Reaction with carboxylic acids, acid chlorides, or acid anhydrides to form amides. This is a cornerstone reaction in medicinal chemistry for linking different molecular fragments.

-

Sulfonamide Formation: Reaction with sulfonyl chlorides to yield sulfonamides, another important functional group in drug design.

-

N-Alkylation and N-Arylation: The amine can be alkylated or arylated to produce secondary and tertiary amines, allowing for the introduction of further diversity.

-

Schiff Base Formation: Condensation with aldehydes and ketones to form imines (Schiff bases), which can be further reduced to secondary amines or used as intermediates in other transformations.[7]

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis with significant potential in drug discovery and medicinal chemistry. Its straightforward synthesis from readily available precursors, combined with the reactivity of its primary amine functionality, makes it an attractive building block for the construction of complex molecular architectures. This guide has provided a detailed overview of its properties, synthetic routes, and potential applications, offering a solid foundation for researchers looking to incorporate this compound into their synthetic strategies. Further exploration of its utility in the synthesis of novel bioactive molecules is a promising avenue for future research.

References

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

PubChem. (n.d.). Design and synthesis of androgen receptor antagonists with bulky side chains for overcoming antiandrogen resistance. Retrieved from [Link]

-

Organic Syntheses. (n.d.). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of Hydantoin Androgen Receptor Antagonists and Study on Their Antagonistic Activity. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]

-

PubChem. (n.d.). Discovery of aryloxy tetramethylcyclobutanes as novel androgen receptor antagonists. Retrieved from [Link]

-

CORE. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). Retrieved from [Link]

-

The Organic Chemistry Tutor. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]

-

MDPI. (n.d.). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

Chemguide. (n.d.). reduction of nitriles. Retrieved from [Link]

-

Hive Novel Discourse. (n.d.). Easy P2P reductive amination with NaBH(OAc)3. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Reduction of nitriles to primary amines with LiAlH4. Retrieved from [Link]

-

Beilstein Journals. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2254–2286. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 1-2. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 4160-51-4|1-(4-Methoxyphenyl)butan-1-one|BLD Pharm [bldpharm.com]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

Understanding the structure of 4-(4-Methoxyphenyl)butan-1-amine

An In-Depth Technical Guide to the Structure, Synthesis, and Characterization of 4-(4-Methoxyphenyl)butan-1-amine

Foreword

As a foundational scaffold in medicinal chemistry and organic synthesis, this compound presents a unique combination of structural features: a terminal primary amine offering a reactive handle for derivatization, a flexible butyl linker allowing for conformational adaptability, and a methoxy-substituted phenyl ring that modulates electronic properties and metabolic stability. This guide provides a comprehensive exploration of this molecule, moving from its core structural attributes to its synthesis and detailed analytical characterization. The methodologies and insights presented herein are curated for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying chemical principles that govern them.

Molecular Architecture and Physicochemical Properties

This compound (CAS: 72457-26-2) is an organic compound with the molecular formula C₁₁H₁₇NO.[1][2] Its structure is characterized by three key functional regions, each contributing distinct properties that are valuable in the design of more complex molecules.

-

The 4-Methoxyphenyl Group: This aromatic system consists of a benzene ring substituted with a methoxy (-OCH₃) group at the para-position. The methoxy group is an electron-donating group, which influences the reactivity of the aromatic ring and can participate in hydrogen bonding. In a drug development context, this moiety is often explored for its ability to fine-tune binding interactions and improve pharmacokinetic profiles.[3]

-

The Butyl Chain: A four-carbon aliphatic chain links the aromatic ring to the amine. This linker provides significant conformational flexibility, allowing the molecule to adopt various spatial orientations. This is a critical feature for optimizing the binding of a molecule to a biological target, such as an enzyme's active site.

-

The Primary Amine (-NH₂): The terminal amino group is a primary nucleophile and a base. This functional group serves as a key point for chemical modification, enabling the construction of amides, sulfonamides, and other derivatives through well-established synthetic transformations.[4]

A diagrammatic breakdown of the molecule's structure highlights these distinct components.

Caption: Key functional components of this compound.

Physicochemical Data Summary

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₇NO | [1][5] |

| Molecular Weight | 179.26 g/mol | [5][6] |

| CAS Number | 72457-26-2 |[2][6] |

Synthesis Pathway: Reductive Amination Approach

The synthesis of this compound can be efficiently achieved through a multi-step process starting from 4-methoxybenzyl alcohol. This pathway involves oxidation, a carbon-carbon bond-forming reaction, and a final reduction step. The choice of this route is based on the commercial availability of starting materials and the reliability of each transformation.

Caption: A multi-step synthesis workflow for this compound.

Experimental Protocol: Synthesis via 4-(4-Methoxyphenyl)butan-2-one